molecular formula C20H28BrNO5 B1397638 (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354484-68-6

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1397638
M. Wt: 442.3 g/mol
InChI Key: BKVWCEHUQPVLRJ-ZFWWWQNUSA-N
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Description

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H28BrNO5 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Chemistry and Biology

    • The tert-butyl group has a unique reactivity pattern due to its crowded structure .
    • It is used in chemical transformations and has relevance in nature, including biosynthetic and biodegradation pathways .
    • The tert-butyl group could potentially be applied in biocatalytic processes .

    Organic Chemistry

    • The tert-butyl group is used in catalytic direct amidation reactions .
    • These reactions are performed in non-polar solvents, which are typically undesirable from a sustainability perspective .
    • The use of an ester solvent, such as tert-butyl acetate, offers improvements in terms of safety and sustainability .
    • This method also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .

    Synthesis of N-Nitroso Compounds

    • Tert-butyl nitrite (TBN), which contains the tert-butyl group, is used in the synthesis of various N-nitroso compounds from secondary amines .
    • This process is performed under solvent-free conditions, which is beneficial from a sustainability perspective .
    • The method allows for a broad substrate scope and does not require metal or acid .

    Chemistry and Biology

    • The tert-butyl group has a unique reactivity pattern due to its crowded structure .
    • It is used in chemical transformations and has relevance in nature, including biosynthetic and biodegradation pathways .
    • The tert-butyl group could potentially be applied in biocatalytic processes .

    Organic Chemistry

    • The tert-butyl group is used in catalytic direct amidation reactions .
    • These reactions are performed in non-polar solvents, which are typically undesirable from a sustainability perspective .
    • The use of an ester solvent, such as tert-butyl acetate, offers improvements in terms of safety and sustainability .
    • This method also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .

    Synthesis of N-Nitroso Compounds

    • Tert-butyl nitrite (TBN), which contains the tert-butyl group, is used in the synthesis of various N-nitroso compounds from secondary amines .
    • This process is performed under solvent-free conditions, which is beneficial from a sustainability perspective .
    • The method allows for a broad substrate scope and does not require metal or acid .

    Chemistry and Biology

    • The tert-butyl group has a unique reactivity pattern due to its crowded structure .
    • It is used in chemical transformations and has relevance in nature, including biosynthetic and biodegradation pathways .
    • The tert-butyl group could potentially be applied in biocatalytic processes .

    Organic Chemistry

    • The tert-butyl group is used in catalytic direct amidation reactions .
    • These reactions are performed in non-polar solvents, which are typically undesirable from a sustainability perspective .
    • The use of an ester solvent, such as tert-butyl acetate, offers improvements in terms of safety and sustainability .
    • This method also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .

    Synthesis of N-Nitroso Compounds

    • Tert-butyl nitrite (TBN), which contains the tert-butyl group, is used in the synthesis of various N-nitroso compounds from secondary amines .
    • This process is performed under solvent-free conditions, which is beneficial from a sustainability perspective .
    • The method allows for a broad substrate scope and does not require metal or acid .

properties

IUPAC Name

(2S,4S)-4-(2-bromo-4-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO5/c1-19(2,3)12-7-8-16(14(21)9-12)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVWCEHUQPVLRJ-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107133
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

CAS RN

1354484-68-6
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354484-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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